5-bromo-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
5-bromo-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a bromo group and a methoxy group linked to a piperidine ring, which is further connected to a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Piperidine Ring Formation: The piperidine ring can be constructed through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The triazole and piperidine moieties are then coupled using appropriate linkers and reagents.
Pyrimidine Ring Substitution: The final step involves the substitution of the pyrimidine ring with a bromo group and a methoxy group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole moiety, potentially converting it to a dihydrotriazole.
Substitution: The bromo group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
Scientific Research Applications
5-bromo-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The triazole moiety is known to bind to metal ions, which can inhibit the activity of metalloenzymes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine
- 5-Fluoro-2-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine
- 5-Iodo-2-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine
Uniqueness
The uniqueness of 5-bromo-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The bromo group enhances its reactivity in substitution reactions, while the triazole and piperidine moieties provide versatile binding interactions with biological targets.
Properties
IUPAC Name |
5-bromo-2-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN6O/c15-13-8-16-14(17-9-13)22-11-12-2-1-5-20(10-12)6-7-21-18-3-4-19-21/h3-4,8-9,12H,1-2,5-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNUZIBDADDLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN2N=CC=N2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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